molecular formula C38H39FN8O7 B10857971 4-[2-[2-[4-[[4-[3-Amino-6-(2-hydroxyphenyl)pyridazin-4-yl]piperazin-1-yl]methyl]-2-fluorophenoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

4-[2-[2-[4-[[4-[3-Amino-6-(2-hydroxyphenyl)pyridazin-4-yl]piperazin-1-yl]methyl]-2-fluorophenoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

Cat. No.: B10857971
M. Wt: 738.8 g/mol
InChI Key: DMUYROJVOXZRNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

YD23 is synthesized through a series of chemical reactions that involve the coupling of a ligand that binds to SMARCA2 with a ligand that recruits an E3 ubiquitin ligase. The synthesis typically involves:

Industrial Production Methods

The industrial production of YD23 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

YD23 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

The common reagents and conditions used in the synthesis and reactions of YD23 include:

Major Products

The major product formed from the reaction of YD23 is the ubiquitinated SMARCA2 protein, which is subsequently degraded by the proteasome .

Mechanism of Action

YD23 exerts its effects through the following mechanism:

Comparison with Similar Compounds

YD23 is unique in its ability to specifically target and degrade SMARCA2 in SMARCA4-deficient cells. Similar compounds include:

YD23 stands out due to its specificity for SMARCA2 and its synthetic lethality in SMARCA4-deficient cells, making it a valuable tool for targeted cancer therapy research .

Properties

Molecular Formula

C38H39FN8O7

Molecular Weight

738.8 g/mol

IUPAC Name

4-[2-[2-[4-[[4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]piperazin-1-yl]methyl]-2-fluorophenoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C38H39FN8O7/c39-26-20-23(22-45-13-15-46(16-14-45)30-21-28(43-44-35(30)40)24-4-1-2-7-31(24)48)8-10-32(26)54-19-18-53-17-12-41-27-6-3-5-25-34(27)38(52)47(37(25)51)29-9-11-33(49)42-36(29)50/h1-8,10,20-21,29,41,48H,9,11-19,22H2,(H2,40,44)(H,42,49,50)

InChI Key

DMUYROJVOXZRNE-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOC4=C(C=C(C=C4)CN5CCN(CC5)C6=CC(=NN=C6N)C7=CC=CC=C7O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.